Dextromethorphan N-Oxide Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

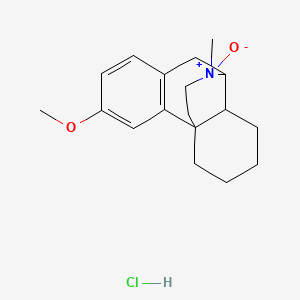

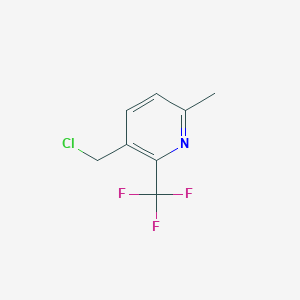

Le chlorhydrate de dextrométhorphane N-oxyde, de formule chimique C18H25NO2 · HCl, est un dérivé du dextrométhorphane. Il appartient à la classe des composés tétracycliques et est couramment utilisé comme antitussif.

Structure chimique: Le chlorhydrate de dextrométhorphane N-oxyde est structurellement lié au dextrométhorphane, un agent antitussif bien connu.

Objectif: Il est principalement utilisé pour soulager les symptômes de la toux en supprimant le réflexe de toux.

Activité pharmacologique: Le chlorhydrate de dextrométhorphane N-oxyde agit sur le système nerveux central, en ciblant spécifiquement le centre de la toux médullaire.

Méthodes De Préparation

Voies de synthèse:: La synthèse du chlorhydrate de dextrométhorphane N-oxyde implique plusieurs étapes. Bien que je n'aie pas de détails spécifiques sur les voies de synthèse, elle commence généralement à partir du dextrométhorphane et se poursuit par des réactions d'oxydation.

Production industrielle:: Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse établies. Ces méthodes garantissent une pureté et un rendement élevés pour les applications pharmaceutiques.

Analyse Des Réactions Chimiques

Le chlorhydrate de dextrométhorphane N-oxyde peut subir diverses réactions chimiques:

Oxydation: Oxydation du groupe méthoxy (–OCH3) pour former le N-oxyde.

Réduction: Des réactions de réduction peuvent se produire, convertissant le N-oxyde en composé parent.

Substitution: Il peut participer à des réactions de substitution avec divers réactifs.

Réactifs et conditions courants:

Oxydation: En règle générale, des oxydants doux sont utilisés.

Réduction: Des agents réducteurs tels que l'hydrazine ou les hydrures métalliques.

Substitution: Divers agents halogénants (par exemple, le brome, le chlore).

Produits majeurs:

- Le produit principal est le chlorhydrate de dextrométhorphane N-oxyde lui-même.

- Les sous-produits peuvent inclure d'autres produits d'oxydation ou de réduction.

4. Applications de recherche scientifique

Le chlorhydrate de dextrométhorphane N-oxyde a des applications diverses:

Recherche pharmaceutique: Étudier sa pharmacocinétique, son métabolisme et ses utilisations thérapeutiques potentielles.

Neurosciences: Enquêter sur ses effets sur les systèmes de neurotransmetteurs.

Toxicologie: Évaluer les profils de sécurité et les effets indésirables potentiels.

5. Mécanisme d'action

Le mécanisme d'action exact reste un domaine de recherche en cours. Il implique probablement la modulation des récepteurs NMDA et d'autres systèmes de neurotransmetteurs.

Applications De Recherche Scientifique

Dextromethorphan N-Oxide Hydrochloride has diverse applications:

Pharmaceutical Research: Studying its pharmacokinetics, metabolism, and potential therapeutic uses.

Neuroscience: Investigating its effects on neurotransmitter systems.

Toxicology: Assessing safety profiles and potential adverse effects.

Mécanisme D'action

The exact mechanism of action remains an area of ongoing research. it likely involves modulation of NMDA receptors and other neurotransmitter systems.

Comparaison Avec Des Composés Similaires

Bien que le chlorhydrate de dextrométhorphane N-oxyde soit unique en raison de son groupement N-oxyde, des composés similaires comprennent:

Dextrométhorphane: Le composé parent sans le groupe N-oxyde.

Autres antitussifs: Tels que la codéine, la noscapine et la diphénhydramine.

N'oubliez pas que ces informations sont basées sur les connaissances disponibles jusqu'à un certain point, et des recherches supplémentaires peuvent fournir des informations supplémentaires.

Propriétés

IUPAC Name |

4-methoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2.ClH/c1-19(20)10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(21-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXFRVFGFPYDCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23CCCCC2C1CC4=C3C=C(C=C4)OC)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12107151.png)

![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B12107174.png)

![4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione](/img/structure/B12107220.png)

![N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride](/img/structure/B12107248.png)

![L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)](/img/structure/B12107264.png)

![[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B12107265.png)